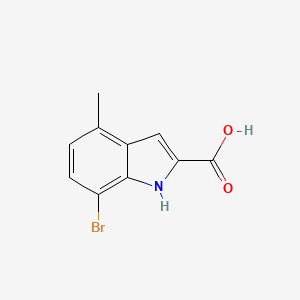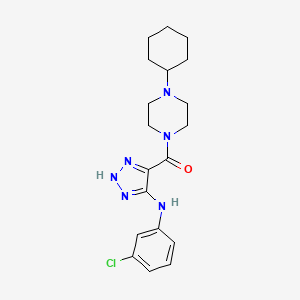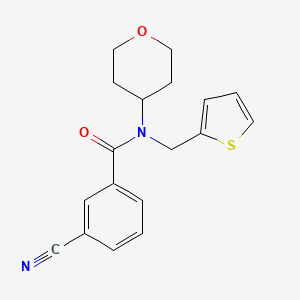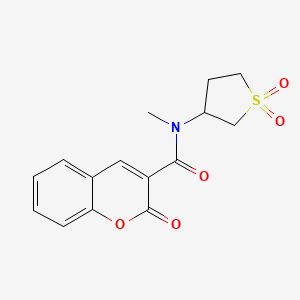
7-Bromo-4-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe to provide 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This is then reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Molecular Structure Analysis
The molecular structure of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid is similar to that of indole, which is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
Indole derivatives, including 7-Bromo-4-methyl-1H-indole-2-carboxylic acid, show various biologically vital properties. They are used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Synthesis of Alkaloid Derivatives
7-Bromo-4-methyl-1H-indole-2-carboxylic acid: is a key precursor in the synthesis of indole alkaloids, which are prominent in many natural products and drugs. The compound can undergo various reactions to form biologically active molecules that are used in the treatment of cancer, microbial infections, and other disorders .
Antiviral Agents
Indole derivatives, including those derived from 7-Bromo-4-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. They have shown inhibitory activity against influenza A and other viruses, making them valuable in the development of new antiviral drugs .
Anti-inflammatory Applications
The indole nucleus, which is part of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid, is found in many compounds with anti-inflammatory properties. Researchers are exploring its use in creating new anti-inflammatory agents that could be used in various medical treatments .
Anticancer Research
Indole derivatives are being investigated for their potential use in cancer therapy. The structural complexity of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid allows for the creation of novel compounds that may interact with cancer cells in unique ways, offering new avenues for treatment .
Development of Antimicrobial Agents
The antimicrobial activity of indole derivatives is another area of interest. 7-Bromo-4-methyl-1H-indole-2-carboxylic acid can be used to synthesize compounds that reduce the production of virulence factors in pathogens like Staphylococcus aureus, thus serving as a basis for new antimicrobial drugs .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction for the study of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid and similar compounds.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One indole-2-carboxylic acid derivative was found to inhibit the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group were shown to chelate the two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
7-bromo-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSXLJJKOJSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2896232.png)

![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2896236.png)
![4-(tert-butyl)-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2896237.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2896239.png)
![2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2896241.png)
![2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2896242.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2896243.png)
![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)
![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)


